Hexahydro-1H-azepine-1-acetonitrile

描述

Contextualization within Heterocyclic Chemistry of Azepane Derivatives

Hexahydro-1H-azepine-1-acetonitrile is a derivative of azepane, a seven-membered heterocyclic compound containing a single nitrogen atom. ontosight.ai Azepanes and their derivatives are a significant class of compounds in heterocyclic chemistry, a field that focuses on cyclic compounds containing atoms of at least two different elements in their rings. The interest in azepine-based structures stems from their presence in numerous biologically active compounds and their utility as versatile building blocks in organic synthesis. researchgate.netbenthamdirect.com The study of azepane derivatives like this compound contributes to the broader understanding of the synthesis, reactivity, and conformational analysis of seven-membered nitrogen-containing rings. researchgate.net The exploration of such derivatives expands the toolbox available to chemists for constructing complex molecular architectures. benthamdirect.com

Significance of the Saturated Azepane Scaffold and Nitrile Functional Group in Advanced Organic Chemistry

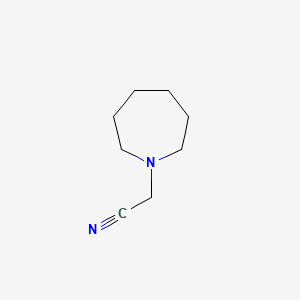

The molecular architecture of this compound is distinguished by two key features: the saturated azepane scaffold and the nitrile functional group.

The saturated azepane scaffold provides a flexible, three-dimensional framework. Unlike their unsaturated counterparts, saturated rings like azepane lack the rigidity of aromatic systems, allowing for a wider range of conformational possibilities. This structural flexibility can be crucial in the design of molecules intended to interact with biological targets. The azepane ring is a recurring motif in a variety of pharmacologically important molecules. uniprojects.net

The nitrile functional group (-C≡N) is a highly versatile and reactive moiety in organic synthesis. ebsco.com Its linear geometry and the strong electron-withdrawing nature of the nitrogen atom make the carbon atom of the nitrile group electrophilic and susceptible to nucleophilic attack. fiveable.me This reactivity allows for the transformation of the nitrile group into a variety of other functional groups, including:

Amines: Through reduction, the nitrile group can be converted to a primary amine, a fundamental building block in many organic molecules. pearson.com

Carboxylic Acids: Hydrolysis of the nitrile group yields a carboxylic acid, another cornerstone functional group in organic chemistry. ebsco.com

Ketones: Reaction with Grignard reagents followed by hydrolysis can transform a nitrile into a ketone. fiveable.me

This versatility makes nitriles like this compound valuable intermediates in the synthesis of more complex molecules. numberanalytics.com

Overview of Research Trajectories for this compound

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, its structural components suggest several potential research avenues. ontosight.ai Current research involving similar structures often explores their utility as intermediates in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. smolecule.com

The primary research trajectory for a compound like this compound would likely involve its use as a building block in organic synthesis. Researchers may utilize the reactivity of the nitrile group to introduce new functionalities and build more complex molecular scaffolds based on the azepane ring. For instance, the conversion of the nitrile to an amine or a carboxylic acid would open up pathways to a wide array of amide and ester derivatives.

Furthermore, the azepane ring itself can be a target for further functionalization. The nitrogen atom can participate in various reactions, and the carbon atoms of the ring can be substituted to create a diverse library of compounds. The exploration of these synthetic transformations is a key area of interest in contemporary organic chemistry.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 54714-50-0 | smolecule.com |

| Molecular Formula | C₈H₁₄N₂ | smolecule.com |

| Molecular Weight | 138.21 g/mol | smolecule.com |

| IUPAC Name | 2-(azepan-1-yl)acetonitrile | smolecule.com |

| Canonical SMILES | C1CCCN(CC1)CC#N | smolecule.com |

| InChI Key | OHKGIEVCPHMZKY-UHFFFAOYSA-N | smolecule.com |

| Boiling Point | 102-103 °C @ 14 Torr | cas.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(azepan-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c9-5-8-10-6-3-1-2-4-7-10/h1-4,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKGIEVCPHMZKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203183 | |

| Record name | 1H-Azepine-1-acetonitrile, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54714-50-0 | |

| Record name | Hexahydro-1H-azepine-1-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54714-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydro-1H-azepine-1-acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054714500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 54714-50-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Azepine-1-acetonitrile, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-1H-azepine-1-acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAHYDRO-1H-AZEPINE-1-ACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF3UXM6BK7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Mechanistic Investigations of Hexahydro 1h Azepine 1 Acetonitrile

Nucleophilic Reactivity of the Acetonitrile (B52724) Functional Group

The acetonitrile portion of the molecule is a key site for carbon-carbon bond formation. The methylene (B1212753) protons (the -CH2- group) adjacent to the electron-withdrawing cyano group are weakly acidic, allowing for deprotonation by a strong base to form a stabilized carbanion. This carbanion is a potent nucleophile, enabling a variety of synthetic transformations.

Participation in Cyanomethylation Reactions

Cyanomethylation involves the introduction of a cyanomethyl (-CH2CN) group onto a substrate. Hexahydro-1H-azepine-1-acetonitrile can serve as a cyanomethylating agent. This typically occurs via two main pathways: base-mediated nucleophilic attack or a radical mechanism.

In the base-mediated pathway, a strong base abstracts a proton from the α-carbon to generate a nucleophile that can attack various electrophiles. More commonly, cyanomethylation proceeds via a radical pathway. encyclopedia.pub An oxidant can initiate the formation of a cyanomethyl radical, which then adds to unsaturated systems or participates in cross-coupling reactions. nsf.gov While specific studies detailing this compound in these reactions are not prevalent, the reactivity is well-established for acetonitrile and its derivatives. For instance, copper and iron catalysts are often employed to facilitate the cyanomethylation of imines and alkenes. nih.gov Metal-free versions, often using an oxidant like di-tert-butyl peroxide (DTBP), are also effective for the cyanomethylation of various substrates, including amides. encyclopedia.pub

Table 1: Examples of Metal-Catalyzed Cyanomethylation Reactions with Acetonitrile

| Catalyst | Substrate Type | Product Type | Yield Range |

|---|---|---|---|

| Cu(OAc)2 | Imines | Arylacrylonitriles | 75% - 98% |

| CuCl | Styrenes | β,γ-Unsaturated nitriles | 70% - 94% |

Data derived from studies on general cyanomethylation reactions and may be representative for this compound. nih.gov

General Nucleophilic Addition Reactions

The α-amino nitrile structure is a versatile intermediate in organic synthesis. acs.org The nucleophilic carbanion generated from deprotonating the α-carbon of this compound can add to a wide array of electrophilic functional groups. These include aldehydes, ketones, and imines, in reactions analogous to aldol (B89426) or Mannich reactions. enamine.netresearchgate.net

A notable method involves the in-situ formation of a silyl ketene imine from acetonitrile using trimethylsilyl trifluoromethanesulfonate (TMSOTf) and a trialkylamine base. This intermediate then acts as the nucleophile. Residual TMSOTf in the mixture can activate electrophiles like acetals and nitrones, facilitating a Mukaiyama-like addition to yield β-methoxynitriles or β-(silyloxy)aminonitriles. richmond.edu This one-pot procedure is an efficient alternative to traditional base-mediated additions. richmond.edu

Table 2: One-Pot Nucleophilic Addition of Acetonitrile to Acetals

| Acetal Electrophile | Product | Yield |

|---|---|---|

| Benzaldehyde dimethyl acetal | 3-methoxy-3-phenylpropanenitrile | 91% |

| Cinnamaldehyde dimethyl acetal | 3-methoxy-5-phenylpent-4-enenitrile | 85% |

| 4-Methoxybenzaldehyde dimethyl acetal | 3-methoxy-3-(4-methoxyphenyl)propanenitrile | 99% |

Reactions performed using acetonitrile as both solvent and nucleophile, with TMSOTf and i-Pr2NEt. Data from Downey et al. richmond.edu

Reactions Involving the Azepane Nitrogen Atom

The tertiary nitrogen atom within the azepane ring possesses a lone pair of electrons, rendering it nucleophilic and basic. This allows it to participate in a variety of reactions common to tertiary amines.

Alkylation and Acylation Reactions of the Amine Moiety

As a tertiary amine, the nitrogen atom of this compound can readily undergo alkylation and acylation.

Alkylation: The reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) results in the formation of a quaternary ammonium salt. This reaction proceeds via a standard SN2 mechanism where the nitrogen lone pair attacks the electrophilic carbon of the alkyl halide. N-alkylation of azepane derivatives is a common strategy to modify their biological activity. acs.orgnih.gov

Acylation: The azepane nitrogen can attack acylating agents such as acid chlorides or anhydrides. This forms a reactive acylammonium intermediate. While stable acylammonium salts can sometimes be isolated, they are often transient species that can act as acyl transfer agents or undergo further reactions.

The reactivity of the azepane (hexamethyleneimine) nitrogen is well-established, neutralizing acids in exothermic reactions and being potentially incompatible with isocyanates, epoxides, anhydrides, and acid halides. chemicalbook.comnoaa.gov

Condensation Reactions

The azepane scaffold can be involved in or formed by various condensation reactions. While the tertiary amine of this compound itself is not typically a direct participant in condensation reactions (which usually involve primary or secondary amines losing water), related azepane structures are. For example, intramolecular condensation reactions are key to forming the azepine ring system itself. One such method involves the intramolecular cyclic condensation of tertiary enamides containing a formyl group, which proceeds under mild conditions using a Lewis acid catalyst to afford dihydro-azepine and azepin-2-one derivatives in high yields (71-96%). researchgate.net Reductive amination is another common cyclization method used to form the azepane ring. mdpi.com

Oxidation and Reduction Pathways of the this compound Scaffold

Both the nitrile group and the tertiary amine are susceptible to oxidation and reduction under appropriate conditions.

Oxidation: The tertiary amine of the azepane ring can be oxidized to form an N-oxide. google.com This is typically achieved using strong oxidizing agents like hydrogen peroxide. google.com More vigorous oxidation can lead to dehydrogenation or cleavage of the C-N bonds adjacent to the nitrogen (the α-carbon). rsc.orgrsc.org The nitrile group is generally stable to oxidation.

Reduction: The nitrile functional group is readily reduced to a primary amine (-CH2NH2). wikipedia.org This transformation converts this compound into 2-(azepan-1-yl)ethan-1-amine. A variety of reducing agents can accomplish this, including:

Catalytic Hydrogenation: Hydrogen gas in the presence of metal catalysts like Raney nickel, palladium, or platinum is a common and economical method for nitrile reduction. libretexts.org

Chemical Hydrides: Powerful reducing agents like lithium aluminum hydride (LiAlH4) effectively reduce nitriles to primary amines. libretexts.org Other reagents such as diisopropylaminoborane have also been shown to reduce a wide range of nitriles in excellent yields. nih.gov

The saturated azepane ring is generally resistant to reduction.

Table 3: Common Reagents for the Reduction of Nitriles to Primary Amines

| Reagent/Method | Conditions | Notes |

|---|---|---|

| H2 / Raney Ni, Pd, or Pt | Elevated temperature and pressure | Most economical route for industrial applications. wikipedia.orglibretexts.org |

| Lithium aluminum hydride (LiAlH4) | Ethereal solvent (e.g., diethyl ether, THF), followed by acid workup | A very powerful and common laboratory-scale reagent. libretexts.org |

| Diisopropylaminoborane / cat. LiBH4 | THF solvent | Reduces a large variety of aliphatic and aromatic nitriles in high yields. nih.govorganic-chemistry.org |

Oxidative Transformations of the Azepane Ring

The seven-membered azepane ring, a saturated N-heterocycle, is a key structural motif in a variety of biologically active compounds. nih.gov Its functionalization through oxidation provides a pathway to introduce new functionalities and create more complex molecular architectures. While specific studies on the direct oxidation of this compound are not extensively detailed in the reviewed literature, the reactivity of the N-substituted azepane scaffold suggests several potential oxidative transformations.

Late-stage oxidation of tetrahydroazepines has been utilized as a method to access densely functionalized oxo-azepines. nih.gov This approach highlights the potential for oxidizing the azepane ring at various positions to introduce carbonyl groups. The flexibility of the seven-membered ring can lead to unique spatial arrangements of substituents, influencing the compound's biological activity. nih.gov

Common methods for constructing azepanols and oxo-azepines, which can be considered oxidized forms of the azepane ring, include ring-expansion or cyclization of appropriately derivatized precursors. nih.gov Techniques such as reductive amination, epoxide ring-opening, and ring-closing metathesis are frequently employed. nih.gov Furthermore, studies on the oxidation of N-substituted-dibenz[b,f]azepines with reagents like m-chloroperbenzoic acid demonstrate that oxidation can occur on the azepine ring, leading to various oxidized products. documentsdelivered.com

Electro-oxidative methods have also been explored for the functionalization of related structures. For instance, an electro-oxidative approach has been used to synthesize sulfur-containing β-enaminonitrile derivatives from acetonitrile and mercaptans, showcasing the reactivity of the acetonitrile moiety under oxidative conditions, which could potentially be applied to systems containing an azepane ring. smolecule.com

The following table summarizes potential oxidative transformations applicable to the azepane ring system based on the reactivity of related compounds.

| Oxidation Method | Potential Product(s) | Key Features |

| Late-stage oxidation | Oxo-azepanes, Azepanols | Allows for functionalization of a pre-formed ring system. |

| Oxidation with peroxy acids | N-oxides, hydroxylated derivatives | Can target the nitrogen atom or carbon atoms of the ring. |

| Electro-oxidation | Functionalized azepane derivatives | Offers a scalable and environmentally benign approach. |

Reductive Conversions of the Nitrile Group to Amines

The nitrile group of this compound is a versatile functional group that can be readily reduced to a primary amine. This transformation is a fundamental reaction in organic synthesis, providing a route to valuable amino compounds. Several methods are available for the reduction of nitriles, each with its own advantages in terms of reactivity and functional group tolerance. studymind.co.ukchemguide.co.uklibretexts.org

Common Reducing Agents for Nitrile Reduction:

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of converting nitriles to primary amines. The reaction is typically carried out in an anhydrous solvent like diethyl ether, followed by an acidic workup. studymind.co.ukchemguide.co.uklibretexts.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. studymind.co.ukchemguide.co.uk The reaction often requires elevated temperature and pressure. chemguide.co.uk

Sodium Borohydride (NaBH₄) in the presence of a catalyst: While NaBH₄ alone is generally not strong enough to reduce nitriles, its reactivity can be enhanced with certain additives or catalysts. chemguide.co.uk

Diisopropylaminoborane: In the presence of a catalytic amount of lithium borohydride, this reagent effectively reduces a wide range of aliphatic and aromatic nitriles to their corresponding primary amines in excellent yields. nih.gov

Ammonia Borane: This reagent can reduce various nitriles to primary amines under thermal decomposition conditions without the need for a catalyst. organic-chemistry.org

The choice of reducing agent can be critical, especially when other functional groups are present in the molecule that might also be susceptible to reduction. For instance, diisopropylaminoborane can selectively reduce a nitrile group in the presence of an ester, provided the nitrile is activated by an electron-withdrawing group. nih.gov However, selective reduction of a nitrile in the presence of an aldehyde is generally not possible with this reagent. nih.govorganic-chemistry.org

The reduction of the nitrile in this compound would yield 2-(azepan-1-yl)ethan-1-amine, a diamine with potential applications as a building block in the synthesis of more complex molecules.

| Reducing Agent | Reaction Conditions | Typical Yields | Functional Group Tolerance |

| LiAlH₄ | Dry ether, followed by acid workup | Good to Excellent | Reduces many other functional groups |

| H₂/Metal Catalyst (Pd, Pt, Ni) | Elevated temperature and pressure | Good to Excellent | Can reduce alkenes, alkynes, etc. |

| Diisopropylaminoborane/cat. LiBH₄ | Ambient or refluxing THF | Excellent | Tolerates unconjugated alkenes and alkynes; esters under certain conditions. |

| Ammonia Borane | Thermal decomposition | Very Good | Tolerant of many functional groups. |

Electrophilic Nature and Reactivity of Related Carbonyl Chloride Derivatives

The carbonyl chloride derivative of the azepane ring, specifically azepane-1-carbonyl chloride, is a highly reactive electrophile. echemi.com This reactivity stems from the electronic properties of the acyl chloride functional group.

Enhanced Electrophilicity Compared to Amides or Esters

Acyl chlorides, such as azepane-1-carbonyl chloride, are significantly more electrophilic and reactive than their corresponding amides or esters. chemistrystudent.com This enhanced reactivity can be attributed to several factors:

Inductive Effect: The highly electronegative chlorine and oxygen atoms in the acyl chloride group strongly withdraw electron density from the carbonyl carbon. chemistrystudent.com This creates a significant partial positive charge on the carbon, making it highly susceptible to attack by nucleophiles. chemistrystudent.com

Resonance: While resonance stabilization exists in amides and esters through delocalization of the lone pair of electrons from the nitrogen or oxygen atom, this effect is less pronounced in acyl chlorides. quora.com The poor overlap between the p-orbitals of chlorine and the carbonyl carbon results in less effective resonance stabilization. quora.com

Leaving Group Ability: The chloride ion (Cl⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HCl). quora.comquora.com In contrast, the leaving groups for amides (R₂N⁻) and esters (RO⁻) are much stronger bases and therefore poorer leaving groups. quora.com

The high reactivity of acyl chlorides makes them valuable intermediates in organic synthesis for the preparation of other carboxylic acid derivatives. chemistrystudent.com For example, azepane-1-carbonyl chloride can readily react with nucleophiles such as water, alcohols, ammonia, and primary amines to form the corresponding carboxylic acid, ester, primary amide, and secondary amide, respectively. chemistrystudent.com

| Carboxylic Acid Derivative | Relative Electrophilicity | Reasoning |

| Acyl Chloride | Highest | Strong inductive effect, poor resonance stabilization, excellent leaving group. |

| Ester | Intermediate | Moderate inductive effect and resonance stabilization, fair leaving group. |

| Amide | Lowest | Weaker inductive effect, strong resonance stabilization, very poor leaving group. quora.comlibretexts.org |

Metal-Mediated and Catalyzed Reactions

Reactions with Palladium(II) Acetate

This compound has been reported to react with palladium(II) acetate in various solvents, leading to the formation of different derivatives. smolecule.com Palladium catalysts are widely used in organic synthesis for their ability to facilitate a variety of transformations, including N-alkylation reactions. chemrxiv.org The N-alkylation of amines is a crucial reaction for the synthesis of numerous bioactive compounds. chemrxiv.org

Palladium-catalyzed N-alkylation reactions offer several advantages, including high catalytic efficiency, mild reaction conditions, and high selectivity. chemrxiv.org While the specific products of the reaction between this compound and palladium(II) acetate are not detailed in the provided search results, the general principles of palladium-catalyzed reactions of amines suggest several possibilities. These could include C-H activation of the azepane ring or reactions involving the nitrile group.

It has been noted that acetonitrile can have a significant effect on the reactivity of palladium acetate, activating the palladium complex for reactions with other metal acetates. researchgate.net Furthermore, palladium acetate has been shown to mediate the C-C coupling of acetonitrile and benzene to form 1-phenylethanimine. nih.gov This suggests that the nitrile group of this compound could potentially undergo palladium-mediated transformations.

Coordination Chemistry Potential with Transition Metal Nitrile Complexes

The nitrile group in this compound possesses a lone pair of electrons on the nitrogen atom, making it a potential ligand for coordination to transition metals. wikipedia.org Nitriles are classified as L-type ligands, meaning they are charge-neutral Lewis bases. wikipedia.org They are generally considered weakly coordinating ligands, and as a result, are often labile in transition metal complexes. wikipedia.org

The coordination of a nitrile to a metal center can activate the nitrile group towards nucleophilic attack. wikipedia.org This activation is the basis for the catalytic hydration of nitriles to amides. wikipedia.org The azepane nitrogen in this compound could also potentially coordinate to a metal center, leading to the formation of bidentate or bridging complexes.

Kinetic Studies and Solvent Effects on Reaction Rates of this compound

The reaction kinetics of this compound are significantly influenced by the solvent environment. The solvent can affect the reaction rates through specific and non-specific interactions with the reactants and the transition state. Understanding these interactions is crucial for optimizing reaction conditions and elucidating reaction mechanisms.

Analysis of Specific and Non-Specific Solvent Interactions

Solvent effects on reaction rates can be broadly categorized into two types: non-specific and specific interactions. Non-specific interactions are primarily electrostatic and depend on the bulk properties of the solvent, such as its dielectric constant and refractive index. Specific interactions involve the formation of distinct chemical bonds, such as hydrogen bonds, between the solvent and solute molecules.

For a molecule like this compound, which possesses a tertiary amine and a nitrile group, both types of interactions are pertinent. The lone pair of electrons on the nitrogen atom of the azepane ring and the nitrile group can act as hydrogen bond acceptors. In protic solvents, such as alcohols, these groups can form hydrogen bonds, which can stabilize the ground state of the molecule and potentially alter its nucleophilicity.

In contrast, aprotic polar solvents, like acetonitrile or dimethyl sulfoxide, will primarily engage in non-specific dipole-dipole interactions. The change in reaction rate when moving from a protic to an aprotic solvent can provide insights into the role of specific hydrogen bonding in the reaction mechanism. For instance, if the reaction rate increases in aprotic polar solvents, it may suggest that the desolvation of the nucleophilic amine is a key factor.

An illustrative example of how solvent polarity can affect the rate constant (k) of a reaction involving a similar cyclic amine is presented in the table below.

| Solvent | Dielectric Constant (ε) | Rate Constant (k) [s⁻¹] (Illustrative) |

| n-Hexane | 1.88 | 0.05 |

| Dichloromethane (B109758) | 8.93 | 0.25 |

| Acetone | 20.7 | 0.80 |

| Acetonitrile | 37.5 | 1.50 |

| Dimethyl Sulfoxide | 46.7 | 2.20 |

Application of Multiparametric Approaches (e.g., Kamlet, Abboud, Taft) for Solvation Effects

To quantitatively analyze and separate the contributions of different solvent properties to the reaction rate, multiparametric approaches are employed. The Kamlet-Abboud-Taft (KAT) equation is a widely used linear solvation energy relationship that correlates a reaction rate constant (log k) with the solvent's hydrogen bond acidity (α), hydrogen bond basicity (β), and dipolarity/polarizability (π*). mdpi.comwikipedia.orgresearchgate.net

The general form of the KAT equation is:

log k = log k₀ + aα + bβ + sπ*

where:

k is the rate constant in a given solvent.

k₀ is the rate constant in a reference solvent.

α represents the solvent's hydrogen bond donor (HBD) acidity.

β represents the solvent's hydrogen bond acceptor (HBA) basicity.

π* is an index of solvent dipolarity/polarizability.

a, b, and s are coefficients that represent the sensitivity of the reaction to each of these solvent properties.

By performing a reaction in a series of well-characterized solvents and fitting the kinetic data to the KAT equation, one can gain insights into the nature of the solvation of the reactants and the transition state. For a reaction involving this compound as a nucleophile, a positive 'a' value would suggest that the solvent's ability to donate a hydrogen bond stabilizes the transition state more than the reactants. Conversely, a negative 'b' value might indicate that the solvent's hydrogen bond basicity stabilizes the ground state of the nucleophile, thereby increasing the activation energy.

The following table provides hypothetical KAT parameters for a representative reaction of this compound.

| Parameter | Value (Illustrative) | Interpretation |

| a | 0.45 | The reaction is moderately sensitive to the solvent's hydrogen bond acidity, suggesting stabilization of a negatively charged transition state. |

| b | -0.20 | The reaction rate is slightly decreased in solvents with high hydrogen bond basicity, possibly due to stabilization of the amine reactant. |

| s | 0.85 | The reaction is significantly accelerated by the solvent's dipolarity/polarizability, indicating a transition state that is more polar than the reactants. |

Investigation of Preferential Solvation Models

In binary solvent mixtures, the composition of the solvent shell immediately surrounding a solute molecule may not be the same as the bulk solvent composition. This phenomenon is known as preferential solvation. For a molecule like this compound, which has both polar (nitrile and amine groups) and nonpolar (aliphatic ring) regions, preferential solvation can be significant.

In a mixture of a polar and a nonpolar solvent, the polar solvent molecules are likely to preferentially solvate the nitrile and amine functionalities, while the nonpolar solvent molecules may associate more with the hydrocarbon backbone of the azepane ring. This can lead to non-linear changes in reaction rates as the composition of the binary solvent mixture is varied.

Models of preferential solvation can be applied to analyze kinetic data from reactions in mixed solvents to understand the local solvent environment around the reacting species.

Elucidation of Reaction Mechanisms (e.g., "dimer nucleophile" mechanism, zwitterionic intermediates)

The detailed study of kinetics and solvent effects can provide evidence for specific reaction mechanisms. For amines acting as nucleophiles, several mechanistic pathways are possible.

"Dimer Nucleophile" Mechanism: In some reactions, particularly in nonpolar solvents, it has been proposed that a second molecule of the amine can act as a general base to deprotonate the nucleophilic amine as it attacks the electrophile. This "dimer nucleophile" mechanism can be investigated by studying the reaction kinetics as a function of the amine concentration. If the reaction rate shows a second-order dependence on the amine concentration, it would support this mechanism.

Zwitterionic Intermediates: In reactions with certain electrophiles, particularly those that can stabilize a negative charge, the initial nucleophilic attack by the amine may lead to the formation of a zwitterionic intermediate. nih.gov The stability and lifetime of such an intermediate are highly dependent on the solvent. Polar, protic solvents can stabilize the zwitterion through hydrogen bonding and dipole-dipole interactions, potentially making its formation more favorable. The detection or trapping of such intermediates, or kinetic data consistent with a multi-step mechanism involving a zwitterion, would provide strong evidence for this pathway. For instance, a lack of stereospecificity in a reaction where it would be expected could point towards the formation of a zwitterionic intermediate that allows for bond rotation before the final product is formed.

Theoretical and Computational Studies on Hexahydro 1h Azepine 1 Acetonitrile

Quantum Chemical Calculations for Structural Elucidation and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structure and energetic properties of molecules like Hexahydro-1H-azepine-1-acetonitrile.

Density Functional Theory (DFT) Studies on Ground State Geometry

For the azepane ring, DFT calculations on the parent azepane molecule reveal average C-N bond lengths of approximately 1.459 Å and C-C bond lengths around 1.527 Å. The C-N-C bond angle within the ring is calculated to be about 116.2°, indicating some deviation from ideal sp³ hybridization due to ring strain. scm.com

For the acetonitrile (B52724) side chain, computational studies on aminoacetonitrile (B1212223) (NH₂CH₂CN) provide reference values. The C-C bond length in the CH₂CN group is typically around 1.47 Å, and the C≡N triple bond is approximately 1.16 Å. The bond angles around the sp³-hybridized carbon of the methylene (B1212753) group are expected to be close to the tetrahedral angle of 109.5°.

Combining these, a representative optimized geometry for this compound can be constructed. The following table presents expected bond lengths and angles based on DFT calculations of related structures.

Table 1: Predicted Ground State Geometric Parameters of this compound from DFT Calculations on Analogous Structures

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-N (ring) | ~ 1.46 | |

| C-C (ring) | ~ 1.53 | |

| N-CH₂ | ~ 1.47 | |

| C-CN | ~ 1.47 | |

| C≡N | ~ 1.16 | |

| Bond Angles (°) | ||

| C-N-C (ring) | ~ 116 | |

| C-C-C (ring) | ~ 115 | |

| C-N-CH₂ | ~ 112 |

Conformational Analysis of the Saturated Seven-Membered Azepane Ring (e.g., Chair and Boat Conformations)

The seven-membered azepane ring is conformationally flexible and can exist in several non-planar forms, with the most stable being the chair and boat conformations. ucsb.edu The presence of a substituent on the nitrogen atom, in this case, the acetonitrile group, influences the conformational equilibrium.

Computational modeling indicates that for N-substituted azepanes, the energy difference between various conformers can be small, leading to a dynamic equilibrium. nist.govorganic-chemistry.org The two primary families of low-energy conformations are the chair and the boat-chair forms. The relative stability of these conformers is determined by a balance of torsional strain and non-bonded interactions. The orientation of the N-substituent (axial vs. equatorial) further diversifies the conformational landscape. For the N-acetonitrile group, steric hindrance is relatively modest, but its electronic properties could influence the conformational preference.

In many N-substituted heterocyclic systems, the equatorial orientation of the substituent is favored to minimize steric clashes with the ring protons. However, the anomeric effect can sometimes stabilize the axial conformer. Detailed computational analysis involving mapping the potential energy surface is necessary to definitively determine the most stable conformer of this compound.

Prediction of Spectroscopic Parameters (NMR, IR, UV/Vis)

Theoretical methods can predict spectroscopic parameters, which are invaluable for the characterization of new compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.net The predicted shifts for this compound would reflect its structure. The protons on the azepane ring would appear in the range of 1.5-3.0 ppm in the ¹H NMR spectrum, with those adjacent to the nitrogen atom being the most deshielded. The methylene protons of the acetonitrile group would likely resonate around 3.5 ppm. In the ¹³C NMR spectrum, the carbon of the nitrile group would be found at approximately 117 ppm, while the carbons of the azepane ring would appear in the 25-60 ppm range.

IR Spectroscopy: DFT calculations can predict vibrational frequencies. For this compound, a characteristic C≡N stretching frequency is expected around 2245 cm⁻¹. The C-N stretching vibrations of the azepane ring would appear in the 1100-1200 cm⁻¹ region. The various C-H stretching and bending modes of the aliphatic ring and the methylene group would be observed in their typical regions. It is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. researchgate.net

UV/Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions. As a saturated aliphatic amine and nitrile, this compound is not expected to have strong absorptions in the visible region. Any UV absorption would likely be due to n→σ* transitions at shorter wavelengths, below 220 nm.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Range/Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | |

| Azepane ring CH₂ | 1.5 - 3.0 | |

| N-CH₂-CN | ~ 3.5 | |

| ¹³C NMR | Chemical Shift (ppm) | |

| Azepane ring carbons | 25 - 60 | |

| N-C H₂-CN | ~ 50 | |

| -C N | ~ 117 | |

| IR | Vibrational Frequency (cm⁻¹) | |

| C-H stretch (aliphatic) | 2850 - 3000 | |

| C≡N stretch | ~ 2245 |

Reactivity Prediction and Mechanistic Modeling

Computational chemistry also provides powerful tools for understanding and predicting the reactivity of molecules and for modeling the mechanisms of their reactions.

Modeling of Transition States and Reaction Intermediates

Understanding the reactivity of this compound involves modeling the transition states and intermediates of its potential reactions. For instance, the nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine. The nitrogen atom of the azepane ring can act as a nucleophile.

Computational methods can locate the transition state structures for these reactions on the potential energy surface. ucsb.edu A transition state is a first-order saddle point, and its structure provides crucial information about the reaction mechanism. For example, in a nucleophilic substitution reaction involving the azepane nitrogen, the geometry of the transition state would reveal the degree of bond formation and bond breaking. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

The Strecker synthesis, which produces α-aminonitriles, involves the reaction of an imine with a cyanide source. wikipedia.orgmasterorganicchemistry.com this compound can be considered an N-substituted α-aminonitrile. Theoretical studies on the mechanism of the Strecker synthesis have detailed the intermediates and transition states involved in the formation of the aminonitrile. wikipedia.orgmasterorganicchemistry.com

Charge Distribution Analysis (e.g., Fukui Indices, Molecular Electrostatic Potential Maps)

The distribution of electron density in a molecule is key to its reactivity. This can be analyzed using several computational tools.

Molecular Electrostatic Potential (MEP) Maps: An MEP map illustrates the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would show a region of high negative potential around the nitrogen atom of the nitrile group due to its lone pair, making it a likely site for protonation or coordination to metal ions. The nitrogen atom of the azepane ring would also exhibit negative potential.

Fukui Indices: The Fukui function is a reactivity descriptor derived from DFT that indicates the change in electron density at a particular point when an electron is added or removed. scm.comnih.gov Condensed Fukui functions provide this information on an atom-by-atom basis. There are three main types of Fukui indices:

f⁺: for nucleophilic attack (predicts where an incoming nucleophile will attack).

f⁻: for electrophilic attack (predicts where an incoming electrophile will attack).

f⁰: for radical attack.

For this compound, the carbon atom of the nitrile group is expected to have a high f⁺ value, indicating its susceptibility to nucleophilic attack. The nitrogen atom of the azepane ring and potentially the nitrogen of the nitrile group would have high f⁻ values, marking them as the most likely sites for electrophilic attack.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Azepane |

| Aminoacetonitrile |

| N-substituted azepanes |

| α-aminonitrile |

| Carboxylic acid |

| Amine |

Analysis of Electronic Properties

The electronic properties of this compound are fundamental to understanding its reactivity, stability, and potential applications. Computational methods provide detailed insights into these properties.

Molecular orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important in determining a molecule's chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the azepane ring due to its lone pair of electrons. The LUMO is likely to be associated with the antibonding orbitals of the nitrile group (C≡N). A smaller HOMO-LUMO gap suggests that the molecule is more reactive. nih.gov

Computational studies on related compounds, such as other azepane derivatives and nitriles, can provide an estimation of these values. For example, DFT calculations on acetonitrile have been used to determine its HOMO and LUMO energies. chemrxiv.org Studies on other N-heterocycles have also utilized MO analysis to understand their electronic behavior. researcher.life

A hypothetical molecular orbital analysis for this compound might yield the following data:

| Molecular Orbital | Calculated Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO | -6.5 | N (azepane) |

| LUMO | 1.2 | C≡N (nitrile) |

| HOMO-LUMO Gap | 7.7 | - |

This table is for illustrative purposes and does not represent actual calculated data for this compound.

Natural Transition Orbital (NTO) analysis is a powerful tool for obtaining a compact and insightful picture of electronic excitations. wayne.edu It transforms the canonical molecular orbitals involved in an electronic transition into a set of "hole" and "particle" orbitals, representing the vacancy left by the excited electron and the destination of that electron, respectively. This method simplifies the description of complex transitions that may involve multiple orbital-to-orbital contributions. wayne.edu

For a molecule like this compound, NTO analysis could be used to characterize its excited states, for instance, in the context of its potential photochemical reactivity or its behavior upon light absorption. The analysis would reveal the nature of the electronic transitions, such as n → π* or π → π* transitions.

The "hole" density represents the region from which the electron is excited, and the "electron" (or "particle") density shows where the electron moves to. In this compound, an n → π* transition would likely involve the excitation of an electron from the nitrogen lone pair (the "hole") to the π* orbital of the nitrile group (the "electron").

A hypothetical NTO analysis for the lowest energy electronic transition might show:

| Transition | "Hole" Orbital Localization | "Electron" Orbital Localization | Transition Character |

|---|---|---|---|

| S0 → S1 | N (azepane lone pair) | C≡N (π* orbital) | n → π* |

This table is for illustrative purposes and does not represent actual calculated data.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. wisc.edu It is particularly useful for analyzing hyperconjugative interactions, which are stabilizing interactions that result from the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals). icm.edu.pl

A study on a related compound, 2-(azepan-1-yl(naphthalen-1-yl)methyl)phenol, used NBO analysis to investigate intermolecular and intramolecular bonding. researchgate.net The analysis identified significant donor-acceptor interactions that contribute to the stability of the molecule. researchgate.net For this compound, key interactions would likely involve the nitrogen lone pair as a donor and C-C and C-H antibonding orbitals as acceptors.

The stabilization energy E(2) associated with these interactions can be calculated using second-order perturbation theory. A larger E(2) value indicates a stronger interaction. icm.edu.pl

A hypothetical NBO analysis might reveal the following significant interactions:

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(N) | σ(C-C)ring | 3.5 |

| LP(N) | σ(C-H)ring | 2.1 |

| LP(N) | σ*(C-C)acetonitrile | 5.2 |

This table is for illustrative purposes and does not represent actual calculated data.

The dipole moment, polarizability, and hyperpolarizability are important electronic properties that describe how a molecule's charge distribution responds to an external electric field. These properties are crucial for understanding a molecule's intermolecular interactions and its potential in nonlinear optics (NLO).

Polarizability (α): This describes the ease with which the electron cloud of a molecule can be distorted by an electric field.

Hyperpolarizability (β and γ): These are higher-order terms that become important in strong electric fields and are responsible for NLO phenomena.

Computational methods, such as DFT and ab initio calculations, can be used to predict these properties. researchgate.net For example, a computational study on 2-(azepan-1-yl(naphthalen-1-yl)methyl)phenol calculated its dipole moment, polarizability, and first-order hyperpolarizability to investigate its NLO properties. researchgate.net

While specific calculated values for this compound are not available, we can present hypothetical data based on calculations for similar molecules.

| Property | Hypothetical Calculated Value | Units |

|---|---|---|

| Dipole Moment (μ) | 3.5 | Debye |

| Mean Polarizability (α) | 95.0 | a.u. |

| First Hyperpolarizability (β) | 150.0 | a.u. |

This table is for illustrative purposes and does not represent actual calculated data.

Benchmarking Computational Models against Experimental Kinetic Data

To ensure the accuracy and reliability of computational predictions, it is essential to benchmark the chosen theoretical models against experimental data. frontiersin.org This process involves comparing calculated kinetic parameters, such as reaction rates and activation energies, with those determined experimentally.

For reactions involving this compound, such as palladium-catalyzed C-H functionalization, a benchmarking study would involve:

Performing kinetic experiments to measure the rate of the reaction under specific conditions.

Using a range of computational methods (e.g., different DFT functionals and basis sets) to calculate the reaction's energy profile and determine the theoretical rate.

Comparing the calculated rates with the experimental values to identify the computational model that provides the best agreement.

Studies on the kinetics of reactions of cyclic amines and palladium-catalyzed processes provide a basis for how such a benchmark would be conducted. For example, a combined experimental and theoretical study on the reactions of atomic chlorine with various amines used a master equation model based on coupled-cluster theory to calculate rate coefficients, which were then compared with experimental results. researchgate.net Similarly, mechanistic investigations into palladium-catalyzed allylic C-H activation have used DFT calculations to model the entire catalytic cycle and have compared computed kinetic isotope effects with experimental values. dtu.dk

A hypothetical benchmarking study for a C-H functionalization reaction of this compound might produce the following comparison:

| Computational Method (DFT Functional) | Calculated Activation Energy (kcal/mol) | Experimental Activation Energy (kcal/mol) | Deviation |

|---|---|---|---|

| B3LYP | 22.5 | 24.0 | -1.5 |

| M06-2X | 23.8 | -0.2 | |

| ωB97X-D | 24.3 | +0.3 | |

| PBE0 | 21.9 | -2.1 |

This table is for illustrative purposes and does not represent actual experimental or calculated data.

This type of analysis helps to validate the computational model and provides confidence in its predictive power for related reactions and substrates.

Advanced Spectroscopic and Analytical Characterization of Hexahydro 1h Azepine 1 Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the molecular structure of Hexahydro-1H-azepine-1-acetonitrile. Both ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon skeletons of the molecule.

¹H NMR Spectral Acquisition and Interpretation

¹³C NMR Spectral Characterization

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework. For this compound, distinct signals are expected for each carbon atom in the azepine ring and the acetonitrile (B52724) group. In a related compound, 1H-Azepine, the ¹³C NMR chemical shifts have been reported. spectrabase.com For homopiperazine, the ¹³C NMR spectrum in D₂O has been fully assigned, with specific chemical shifts for the different carbon atoms in the ring. mdpi.com This data can serve as a reference for interpreting the ¹³C NMR spectrum of this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=N (Nitrile) | ~118 |

| CH₂ (adjacent to N and CN) | ~45-55 |

| CH₂ (ring, adjacent to N) | ~50-60 |

| CH₂ (ring) | ~25-35 |

Note: The predicted chemical shifts are estimates based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Purity Assessment

GC-MS is a widely used technique for separating and identifying volatile compounds. chromatographyonline.comresearchgate.netresearchgate.net In the analysis of this compound, the gas chromatograph would separate the compound from any impurities, and the mass spectrometer would then provide a mass spectrum corresponding to the pure compound. The NIST WebBook provides mass spectral data for a related compound, Hexamethyleneiminoacetonitrile, which can be used as a reference. nist.gov The fragmentation pattern would be characteristic of the molecule's structure, showing specific losses of fragments from the parent ion.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Verification

ESI-MS is a soft ionization technique that is particularly useful for determining the molecular weight of polar and thermally labile compounds. slideshare.net For this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming its molecular weight of 138.21 g/mol . nist.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the different functional groups.

The NIST Chemistry WebBook provides an IR spectrum for Hexamethyleneiminoacetonitrile. nist.gov Key expected vibrational frequencies include:

C≡N stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹. The IR spectra of acetonitrile show a prominent C≡N stretching band. arxiv.org

C-H stretch (alkane): Strong bands in the region of 2850-3000 cm⁻¹.

C-N stretch: A medium to weak band in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| C≡N (Nitrile) | 2240-2260 |

| C-H (Alkane) | 2850-3000 |

| C-N | 1000-1250 |

This comprehensive analytical characterization provides a detailed molecular fingerprint of this compound, essential for its unequivocal identification and quality control in various scientific applications.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum provides definitive evidence of its key structural features: the saturated azepine ring and the nitrile group.

The primary vibrational modes observed in an FTIR spectrum of this compound include C-H stretching from the methylene (B1212753) groups in the azepine ring, and the highly characteristic C≡N stretching of the nitrile group. While a direct spectrum for this compound is not publicly available, the expected peak assignments can be inferred from the analysis of closely related structures and established spectroscopic correlation tables. The analysis of a similar compound, Hexahydro-1H-azepine-1-ethanol, provides the characteristic wavenumbers for the azepane ring structure. nih.gov The nitrile group typically exhibits a sharp, medium-intensity peak in a distinct region of the spectrum. nist.gov

Expected FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| ~2925 | C-H Asymmetric Stretch | -CH₂- (Aliphatic) | Strong |

| ~2855 | C-H Symmetric Stretch | -CH₂- (Aliphatic) | Strong |

| ~2245 | C≡N Stretch | Nitrile | Medium, Sharp |

| ~1450 | C-H Bend (Scissoring) | -CH₂- (Aliphatic) | Medium |

This table is generated based on data for analogous compounds and general spectroscopic principles. nih.govnist.gov

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique often used with FTIR spectroscopy that allows for the analysis of samples in their native state with minimal preparation. xjtu.edu.cn For this compound, which is a liquid or solid, ATR-IR is an ideal method. The resulting spectrum is generally very similar to a traditional transmission FTIR spectrum.

Data obtained from ATR-IR analysis of analogous compounds, such as Hexahydro-1H-azepine-1-ethanol, confirms the utility of this technique. nih.gov The instrument used for such an analysis could be a Bruker Tensor 27 FT-IR spectrometer with an ATR accessory. nih.gov The key vibrational bands identified in an ATR-IR spectrum would be consistent with those listed in the FTIR data table above, confirming the presence of aliphatic C-H bonds, the C-N bond of the tertiary amine, and the distinct C≡N bond of the nitrile.

Chromatographic Techniques for Separation and Purification

Chromatographic methods, particularly HPLC, are essential for separating this compound from reaction mixtures and for verifying its purity.

Developing a robust HPLC method is critical for the analysis of pharmaceutical compounds and chemical intermediates. nih.gov The goal is to achieve a good separation of the main compound from any impurities or related substances, resulting in symmetric peaks and reproducible retention times. abap.co.iniajps.com

Reverse-phase HPLC (RP-HPLC) is the most common mode of liquid chromatography. For compounds like this compound, which possess basic nitrogen and some polarity, a specialized column can provide superior separation. The Newcrom R1 column is a reverse-phase column noted for its low silanol (B1196071) activity, making it suitable for analyzing basic compounds that might otherwise show poor peak shape on standard C18 columns. sielc.comsielc.comsielc.com

Method development for structurally similar compounds like 1H-Azepine, hexahydro-1-(2-chloroethyl)- and 1H-Azepine, hexahydro-1-(4-nitrophenyl)- has been successfully performed on the Newcrom R1 column. sielc.comsielc.com These methods provide a strong starting point for the analysis of this compound.

The mobile phase composition is a critical parameter in controlling retention and resolution in RP-HPLC. A typical mobile phase for a compound like this compound on a Newcrom R1 column consists of a mixture of an organic solvent (acetonitrile), water, and an acidic modifier. sielc.comsielc.comsielc.comsielc.com

Acetonitrile (ACN): As the organic component, or "B" solvent, increasing the concentration of acetonitrile generally decreases the retention time of the analyte. researchgate.netaapco.org It is often preferred for its low viscosity and UV transparency. phenomenex.com

Water: The aqueous component, or "A" solvent, works with acetonitrile to elute compounds from the reverse-phase column.

Acidic Modifiers: The addition of a small amount of acid, such as phosphoric acid or formic acid, is crucial. It serves to protonate the basic nitrogen of the azepine ring, which prevents interaction with any residual free silanols on the silica (B1680970) support. This results in improved peak symmetry and eliminates tailing. sielc.comsielc.com Formic acid is often used when the HPLC is connected to a mass spectrometer (LC-MS) because it is volatile. sielc.comsielc.com

An optimized mobile phase might consist of a specific ratio of acetonitrile and water with a low concentration of acid, run in either an isocratic (constant composition) or gradient (changing composition) mode to achieve the desired separation. researchgate.netresearchgate.net

Example HPLC Method Parameters for Azepine Derivatives

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Newcrom R1 | Reverse-phase separation with low silanol activity for basic compounds. sielc.comsielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS) | Elution of the analyte; ACN as organic modifier, acid for peak shape. sielc.comsielc.com |

| Detection | UV (e.g., 250 nm or 254 nm) or Mass Spectrometry (MS) | Quantification and identification of the analyte. abap.co.inresearchgate.net |

| Flow Rate | ~1.0 mL/min | Controls analysis time and separation efficiency. iajps.comresearchgate.net |

This table summarizes typical starting conditions based on methods for analogous compounds.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Hexahydro-1H-azepine-1-ethanol |

| Acetonitrile |

| Water |

| 1H-Azepine, hexahydro-1-(2-chloroethyl)- |

| 1H-Azepine, hexahydro-1-(4-nitrophenyl)- |

| Phosphoric acid |

| Formic acid |

| 5-fluorouracil |

| Capecitabine |

| Carbamazepine |

| Lamotrigine |

| Phenytoin |

| Voriconazole |

| Mycophenolic acid |

| Linezolid |

| Vancomycin |

| Caffeine |

| Meropenem |

| Methanol |

| Ziprasidone hydrochloride |

| Ticagrelor |

| 3-Chloro-4-hexahydro-1H-azepin-1-yl-benzenediazonium tetrafluoroborate |

Application in Isolation of Impurities and Related Structural Analogs

The robust analytical methodologies developed for this compound are pivotal for the identification, isolation, and characterization of process-related impurities and structural analogs. The control of impurities is a critical aspect of pharmaceutical development and manufacturing, as even minute quantities of unintended chemical entities can impact the efficacy and safety of the final active pharmaceutical ingredient (API). researchgate.netresearchgate.net The impurity profile of a drug substance serves as a distinctive fingerprint, reflecting the consistency and control of the manufacturing process. medwinpublishers.com

High-performance liquid chromatography (HPLC) stands out as a primary technique for the separation and quantification of impurities in compounds structurally similar to this compound. sielc.comnih.gov For instance, reverse-phase HPLC (RP-HPLC) methods have been successfully developed for related azepine derivatives. sielc.comnih.gov These methods typically employ a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. sielc.comnih.gov The selectivity of the separation can be fine-tuned by adjusting the mobile phase composition, pH, and gradient elution profile to resolve the main compound from its potential impurities.

Potential impurities in this compound can originate from various sources, including the starting materials, by-products formed during synthesis, and degradation products. amazonaws.com Given its synthesis often involves the reaction of hexamethyleneimine (B121469) and a nitrile-containing reactant, potential impurities could include unreacted starting materials, products of side reactions, or stereoisomers. smolecule.com

The following table outlines potential structural analogs and impurities that could be monitored in a typical synthesis of this compound.

| Compound Name | Potential Origin | Analytical Technique for Detection |

| Hexamethyleneimine | Unreacted starting material | GC-MS, LC-MS |

| Bromoacetonitrile | Unreacted starting material | GC-MS, LC-MS |

| Hexahydro-1H-azepine-1-carbaldehyde ajprd.com | By-product | HPLC, GC-MS |

| 2-(azepan-1-yl)ethanol cas.org | By-product/Degradation product | HPLC, LC-MS |

Advanced hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are indispensable for the structural elucidation of unknown impurities. These methods provide not only retention time data for quantification but also mass spectral data that helps in identifying the molecular weight and fragmentation pattern of the impurities, thereby facilitating their structural characterization.

Scalability for Preparative Separations

A significant advantage of the analytical chromatographic methods developed for this compound and its analogs is their inherent scalability. sielc.com This allows for a seamless transition from analytical-scale separation, used for identification and quantification, to preparative-scale chromatography for the isolation of larger quantities of the pure compound or specific impurities. repligen.com The isolated materials can then be used as reference standards for analytical methods or for further toxicological studies.

The principles of liquid chromatography are directly transferable from analytical to preparative scale. The primary adjustments involve increasing the column diameter, the particle size of the stationary phase, and the flow rate of the mobile phase to accommodate higher sample loads. For instance, a method developed on an analytical column with a 4.6 mm internal diameter can be scaled up to a preparative column with a diameter of 50 mm or more.

The following table illustrates a hypothetical scale-up of an HPLC method for the purification of this compound.

| Parameter | Analytical Scale | Preparative Scale |

| Column Internal Diameter | 4.6 mm | 50 mm |

| Column Length | 250 mm | 250 mm |

| Stationary Phase | C18, 5 µm | C18, 10 µm |

| Flow Rate | 1.0 mL/min | 118 mL/min |

| Sample Load | 1-5 mg | 100-500 mg |

The scalability of these chromatographic methods is crucial for producing high-purity this compound required for advanced research and development. It ensures that the separation efficiency achieved at the analytical level can be replicated on a larger scale to yield the desired quantity and purity of the target compound. repligen.com Modern chromatography systems, including those with pre-packed, disposable columns, further enhance the efficiency and reproducibility of preparative separations across different scales. repligen.com

Exploration of Biological Interaction Mechanisms Non Clinical / in Vitro Studies

Investigation of Enzyme Inhibition Profiles

While direct studies on the enzyme inhibition profile of Hexahydro-1H-azepine-1-acetonitrile are not detailed in the available research, the azepane scaffold is a key feature in various potent enzyme inhibitors. The structural flexibility of the seven-membered ring allows it to adapt to the binding sites of diverse enzymes.

Recent studies have focused on azepane-containing derivatives as inhibitors of protein tyrosine phosphatases (PTPs), such as PTPN1 and PTPN2, which are therapeutic targets for cancer and metabolic diseases. For instance, a 2024 study described the design and structure-activity relationship (SAR) of azepane-containing compounds as dual PTPN2/PTPN1 inhibitors, identifying molecules with nanomolar inhibitory potential. researchgate.net Another example involves triterpenoids incorporating an azepane cycle, which have demonstrated strong inhibition of Topoisomerase II (Topo II) and significant cytotoxicity against P388 cells. researchgate.net These examples highlight the versatility of the azepane moiety in designing effective enzyme inhibitors.

Receptor Binding Modulatory Activities

The azepane nucleus is integral to compounds designed to modulate various receptor systems. Its derivatives have been investigated for a range of pharmacological activities, indicating broad potential for receptor interaction. researchgate.netdntb.gov.ua

The endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2, is a significant target for therapeutic development. The azepane and related diazepine scaffolds have been explored for their ability to modulate these receptors. While some azepane-related compounds have been identified as CB1 receptor antagonists, much of the recent focus has been on developing selective CB2 receptor agonists for treating inflammatory pain without the psychoactive side effects associated with CB1 modulation. nih.govresearchgate.net

For example, a series of 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives were developed as a novel class of potent and selective CB2 agonists. Systematic SAR studies led to the identification of a lead compound with high selectivity and efficacy in rodent models of inflammatory pain. researchgate.net Similarly, aryl 1,4-diazepane compounds were identified as potent and selective CB2 agonists through high-throughput screening, with subsequent efforts focused on optimizing their drug-like properties. nih.gov Although inverse agonists/antagonists of the CB2 receptor have been reported as effective anti-inflammatory agents, the development of azepane-based antagonists is less documented than that of agonists. mdpi.com

| Compound Class | Target | Activity | Therapeutic Potential |

| 4-(1,2,4-Oxadiazol-5-yl)azepan-2-ones | CB2 Receptor | Agonist | Inflammatory Pain researchgate.net |

| Aryl 1,4-diazepanes | CB2 Receptor | Agonist | Inflammatory Conditions nih.gov |

| Pyrazole Derivatives | CB1/CB2 Receptors | Antagonist | Obesity, Metabolic Disorders |

Following a review of the available scientific literature, no studies were identified that specifically investigate the interaction of this compound or other closely related azepane derivatives with the Aryl Hydrocarbon Receptor (AhR). This area remains unexplored.

In Vitro Cytotoxicity Studies on Select Cell Lines

The cytotoxic potential of various azepane-containing compounds has been evaluated against several cancer cell lines, demonstrating the scaffold's relevance in oncology research. mdpi.comresearchgate.net Specific in vitro cytotoxicity data for this compound is not presently available. However, studies on other azepane derivatives show a range of activities. For instance, certain triterpenoids featuring an azepane cycle have exhibited greater cytotoxicity against various human cell lines than the established anticancer agent etoposide (VP-16). researchgate.net

Structure-Activity Relationship (SAR) Studies for Azepane-Containing Compounds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how molecular structure influences biological activity to guide the design of more potent and selective drug candidates. drugdesign.orgfiveable.menih.gov For azepane-containing compounds, SAR studies have been crucial in optimizing their activity against various biological targets. dntb.gov.ua

Key aspects of SAR for azepane derivatives include:

Ring Conformation and Substitution: The flexible seven-membered ring of azepane can adopt multiple conformations, and the position and nature of substituents significantly impact receptor binding and enzyme inhibition. In the development of CB2 agonists, systematic modifications to the substituents on the azepane ring led to compounds with dramatically improved potency and selectivity. researchgate.net

Introduction of Functional Groups: The addition of specific functional groups can introduce key interactions with the biological target. For example, in PTPN2/PTPN1 inhibitors, the azepane ring is part of a larger molecular framework where other groups are responsible for critical hydrogen bonds and hydrophobic interactions within the enzyme's active site. researchgate.netresearchgate.net

Physicochemical Properties: Modifications to the azepane scaffold and its substituents alter properties like lipophilicity, solubility, and metabolic stability. SAR studies on aryl 1,4-diazepane CB2 agonists focused on improving these parameters to enhance their drug-like characteristics. nih.gov

The uniqueness of this compound lies in its saturated azepane structure combined with an acetonitrile (B52724) group, which may influence its chemical reactivity and biological activity in ways distinct from other azepane derivatives. smolecule.com

Identification of Key Structural Features Influencing Biological Interactions

There is no specific information available in the reviewed literature to identify the key structural features of this compound that influence its biological interactions based on non-clinical, in vitro studies.

Rational Design and Synthesis of Analogs for SAR Probing

There are no specific reports on the rational design and synthesis of analogs of this compound for the purpose of probing its structure-activity relationship in vitro.

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches for Sustainable Synthesis

The synthesis of Hexahydro-1H-azepine-1-acetonitrile is an area ripe for the application of green chemistry principles, aiming to create more environmentally friendly and efficient production methods. Traditional synthetic routes often rely on hazardous solvents and reagents, generating significant chemical waste. Future research will likely prioritize the development of sustainable alternatives.

Key areas of focus will include:

Use of Greener Solvents: A shift away from conventional organic solvents like dichloromethane (B109758) and acetonitrile (B52724) towards safer alternatives such as water, supercritical CO2, and bio-based solvents is anticipated. jocpr.com These green solvents reduce the environmental impact and simplify product purification processes. jocpr.com

Atom Economy and Waste Minimization: Emphasis will be placed on designing synthetic pathways that maximize the incorporation of all starting materials into the final product, a concept known as atom economy. jddhs.com This approach inherently reduces the generation of byproducts and waste. jddhs.com

Renewable Feedstocks: Investigating the use of renewable raw materials for the synthesis of the azepane ring and the acetonitrile side chain will be a critical step towards a fully sustainable process. jddhs.com

Energy-Efficient Methods: The exploration of alternative energy sources, such as microwave irradiation and sonochemistry, could lead to faster reactions and reduced energy consumption compared to conventional heating methods. mdpi.comresearchgate.net For instance, microwave-assisted synthesis has been shown to be an effective and environmentally friendly method for various chemical transformations. mdpi.com

A proposed green synthesis method for a related compound, ethylsulfonyl acetonitrile, utilizes hydrogen peroxide as an oxidant and a catalyst in acetic acid, highlighting a move towards milder reaction conditions and reduced waste. google.com Similar strategies could be adapted for the synthesis of this compound.

Advanced Catalytic Applications of Derivatives

While direct catalytic applications of this compound are not yet established, its derivatives hold significant promise as both catalysts and ligands in a variety of chemical transformations. The nitrogen atom within the azepane ring and the potential for modification of the acetonitrile group provide sites for creating novel catalytic structures. ontosight.ai

Future research is expected to explore:

Ligand Development for Cross-Coupling Reactions: Derivatives of this compound could be designed to act as ligands for transition metals like palladium, copper, and nickel. These complexes could then be utilized in important carbon-carbon and carbon-heteroatom bond-forming reactions. The development of new N-heterocycle-based catalysts is a key area in green chemistry. mdpi.com

Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and employed as ligands in asymmetric catalysis to produce enantiomerically pure compounds, which are crucial in the pharmaceutical industry.

Organocatalysis: The basic nitrogen atom in the azepane ring suggests that derivatives could function as organocatalysts, for example, in promoting Michael additions or aldol (B89426) reactions.